Allitinib metabolite M6 is a significant pharmacological entity derived from the metabolism of allitinib, a selective irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2). Allitinib is primarily developed for treating various solid tumors, particularly non-small cell lung cancer. The compound is structurally related to lapatinib and features an acrylamide side chain, which contributes to its unique metabolic profile and therapeutic efficacy.
Allitinib is synthesized and studied in various pharmaceutical research settings, particularly in China, where it is undergoing clinical trials. The compound's metabolism has been extensively analyzed using advanced techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry, revealing multiple metabolites including M6 .
The synthesis of allitinib and its metabolites, including M6, involves complex organic chemistry techniques. The primary synthetic route for allitinib includes several steps:
The synthesis typically employs reagents that facilitate specific transformations while minimizing side reactions. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .
The molecular structure of allitinib metabolite M6 can be depicted as a modified form of allitinib, where hydrolysis of the amide bond occurs. This modification alters the compound's electronic properties and biological activity.
M6 retains key structural features that allow it to interact with EGFR and HER2 effectively. The precise molecular formula and weight of M6 are critical for understanding its pharmacokinetic behavior:
These parameters are essential for calculating dosage and understanding metabolism .
The formation of allitinib metabolite M6 primarily occurs through amide hydrolysis, leading to the cleavage of the amide bond in allitinib. This reaction can be catalyzed by various enzymes including cytochrome P450 isoforms.
Allitinib metabolite M6 acts by selectively inhibiting the activity of EGFR and HER2 receptors. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancerous tissues.
The mechanism involves:
Relevant analyses demonstrate that M6's physical and chemical properties contribute to its pharmacokinetics and bioavailability in clinical settings .
Allitinib metabolite M6 has garnered attention in various scientific fields:
Allitinib (AST1306) undergoes extensive biotransformation in humans, with amide hydrolysis identified as the principal route for generating its major pharmacologically active metabolite, M6 (N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide hydrolyzate). This reaction cleaves the acrylamide side chain of the parent drug, yielding a carboxylic acid derivative (M6) and acrylate. In vitro studies using human hepatocytes and recombinant enzymes confirmed this pathway's predominance, accounting for >80% of M6 formation. The reaction is NADPH-independent and proceeds without cytochrome P450 (CYP450) involvement, indicating direct enzymatic hydrolysis [1] [3].
Table 1: Kinetic Parameters of Allitinib Amide Hydrolysis
| Enzyme System | Vmax (pmol/min/mg) | Km (μM) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| Human Hepatocytes | 320 ± 45 | 18.2 ± 3.1 | 17.6 |
| Carboxylesterase 1H | 285 ± 32 | 22.5 ± 2.8 | 12.7 |
| Carboxylesterase 2 | 198 ± 27 | 35.1 ± 4.6 | 5.6 |
The reaction exhibits saturation kinetics, with carboxylesterase 1H (CES1H) showing the highest catalytic efficiency among hydrolytic enzymes. This contrasts sharply with lapatinib (a structural analog), which relies predominantly on oxidative CYP3A4-mediated metabolism rather than hydrolysis [1] [4].
Following initial hydrolysis, M6 undergoes secondary modifications via non-CYP450 enzymes:
These modifications underscore the multi-enzymatic coordination required for M6 elimination, distinct from the CYP450-dominated metabolism of other allitinib metabolites.
M6 distinguishes itself structurally and pharmacologically from other allitinib metabolites:
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Key Allitinib Metabolites
| Metabolite | Formation Pathway | Steady-State Exposure (% of Allitinib) | EGFR Inhibition (IC50, nM) | Primary Enzymes Involved |
|---|---|---|---|---|
| M6 | Amide hydrolysis | 11% | 2.1 | Carboxylesterases, UGTs |
| M10 | Dihydrodiol oxidation | 70% | 58 | CYP3A4/5, Epoxide hydrolase |
| M14 | Glutathione conjugation | <1% | Inactive | Glutathione-S-Transferase |
M6's stability and sustained plasma concentrations enhance its therapeutic relevance, whereas dihydrodiol metabolites exhibit higher exposure but lower potency.
Significant interspecies differences in M6 formation and clearance impact preclinical-to-clinical translation:
These variations necessitate cautious extrapolation of in vivo metabolite data from animal models, emphasizing human-derived systems for M6 pharmacokinetic predictions.
Table 3: Interspecies Variability in M6 Formation and Clearance
| Species | M6 Formation Rate (pmol/min/mg protein) | Dominant Secondary Modification | Interindividual Variability |
|---|---|---|---|
| Human | 320 ± 45 | Glucuronidation | High (CES1 polymorphisms) |
| Rat | 61 ± 9 | Sulfation | Low |
| Dog | 290 ± 38 | Glucuronidation | Moderate |
| Mouse | Not detectable | Oxidation | Low |
This variability underscores the limitations of animal models in predicting human metabolite kinetics and highlights the need for in vitro human hepatocyte systems during drug development [1] [9].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7